molecular formula C7H10O3 B13049338 3-Hydroxy-2-methylcyclopent-1-ene-1-carboxylic acid

3-Hydroxy-2-methylcyclopent-1-ene-1-carboxylic acid

Cat. No.: B13049338
M. Wt: 142.15 g/mol
InChI Key: XNFLOGUQJZEXED-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-methylcyclopent-1-ene-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the use of cyclopentadiene derivatives, which undergo hydroxylation and subsequent carboxylation to form the desired product. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing advanced catalytic systems and automated reaction monitoring to maintain consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-2-methylcyclopent-1-ene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .

Scientific Research Applications

3-Hydroxy-2-methylcyclopent-1-ene-1-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-methylcyclopent-1-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and participate in various chemical reactions. These interactions can influence biological processes and contribute to its potential therapeutic effects .

Comparison with Similar Compounds

  • 2-Hydroxy-3-methylcyclopent-1-ene-1-carboxylic acid
  • 3-Hydroxy-2-ethylcyclopent-1-ene-1-carboxylic acid
  • 3-Hydroxy-2-methylcyclopent-2-ene-1-carboxylic acid

Uniqueness: 3-Hydroxy-2-methylcyclopent-1-ene-1-carboxylic acid stands out due to its specific structural configuration, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring precise chemical behavior and stability .

Properties

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

3-hydroxy-2-methylcyclopentene-1-carboxylic acid

InChI

InChI=1S/C7H10O3/c1-4-5(7(9)10)2-3-6(4)8/h6,8H,2-3H2,1H3,(H,9,10)

InChI Key

XNFLOGUQJZEXED-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCC1O)C(=O)O

Origin of Product

United States

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